C8-Methylene Spacer vs. Direct C8-N Linkage: Impact on Piperidine Basicity and Conformational Profile
The target compound incorporates a methylene (–CH₂–) spacer between the xanthine C8 position and the piperidine nitrogen, in contrast to the direct C8–N–piperidine linkage found in the DPP-IV inhibitor linagliptin and its structural analogs [1]. This single-carbon insertion has three quantifiable consequences: (a) the calculated pKa of the piperidine nitrogen in the target compound is approximately 8.9–9.2 (estimated for a tertiary amine separated from an aromatic system by one methylene), compared to approximately 7.4–8.0 for the directly attached 3-aminopiperidine in linagliptin, where the electron-withdrawing xanthine core reduces basicity [2]; (b) the methylene spacer introduces an additional rotatable bond, increasing the number of accessible conformers and potentially expanding the pharmacophoric reach of the basic nitrogen; and (c) the C8–CH₂–N architecture mimics the 8-styryl substitution pattern that has been associated with high-affinity adenosine A₂A receptor antagonism in multiple SAR campaigns [3]. These differences are structural in nature and are expected to translate into distinct target engagement profiles, although direct comparative pharmacological data for this specific compound remain unpublished.
| Evidence Dimension | Calculated pKa of piperidine/piperidine nitrogen |
|---|---|
| Target Compound Data | pKa ≈ 8.9–9.2 (estimated, C8–CH₂–piperidine) |
| Comparator Or Baseline | Linagliptin (C8–N–3-aminopiperidine): pKa ≈ 7.4–8.0 |
| Quantified Difference | ΔpKa ≈ +1.0 to +1.5 units (less acidic/more basic nitrogen) |
| Conditions | In silico estimation based on structural class; no experimental pKa determination published for target compound |
Why This Matters
The methylene-spacer architecture represents a synthetically accessible yet pharmacologically underexplored region of xanthine chemical space, offering distinct physicochemical properties for groups seeking to profile novel adenosine receptor or DPP-IV ligand chemotypes.
- [1] Eckhardt M, Langkopf E, Mark M, Tadayyon M, Thomas L, Nar H, et al. 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor. J Med Chem. 2007;50(26):6450-6453. View Source
- [2] Thomas L, Eckhardt M, Langkopf E, Tadayyon M, Himmelsbach F, Mark M. (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. J Pharmacol Exp Ther. 2008;325(1):175-182. View Source
- [3] Van der Walt MM, Terre'Blanche G, Petzer A, Petzer JP. The adenosine A2A antagonistic properties of selected C8-substituted xanthines. Bioorg Chem. 2013;49:49-58. View Source
